molecular formula C29H23ClN2O4S2 B12033959 Allyl 2-((5-(3-chlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 609795-04-2

Allyl 2-((5-(3-chlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12033959
CAS No.: 609795-04-2
M. Wt: 563.1 g/mol
InChI Key: MEFGUTSPIFOZKZ-LFVJCYFKSA-N
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Description

Allyl 2-((5-(3-chlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a thiazolo[3,2-a]pyrimidine core, and various substituents including a chlorophenyl group, a methylthio group, and an allyl ester. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-((5-(3-chlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Thiazolo[3,2-a]pyrimidine Core: This core structure can be synthesized through the condensation of appropriate amines and carbonyl compounds.

    Introduction of the Allyl Ester: The allyl ester group can be introduced via esterification reactions using allyl alcohol and appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Allyl 2-((5-(3-chlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Allyl 2-((5-(3-chlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Allyl 2-((5-(3-chlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Allyl 2-((5-(3-chlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Allyl 2-((5-(3-chlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS Number: 609795-04-2) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties, including its anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of the compound is C29H23ClN2O4S2C_{29}H_{23}ClN_2O_4S_2, with a molecular weight of 563.1 g/mol. The structure features a thiazolo-pyrimidine core which is known for various biological activities. The presence of substituents like the chlorophenyl and furan rings enhances its reactivity and biological potential.

PropertyValue
Molecular FormulaC29H23ClN2O4S2C_{29}H_{23}ClN_2O_4S_2
Molecular Weight563.1 g/mol
CAS Number609795-04-2

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have shown promising results against various cancer cell lines:

  • In Vitro Studies : Compounds related to thiazolidinone derivatives were tested against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. Notably, some derivatives exhibited IC50 values ranging from 5.1 µM to 22.08 µM, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin and sorafenib .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through pathways involving caspase activation and cell cycle arrest . The structural modifications in the compound enhance its ability to interact with cellular targets involved in tumor progression.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Antibacterial Activity : Similar thiazolidinone derivatives have shown efficacy against Gram-positive and Gram-negative bacteria. For example, some compounds demonstrated minimum inhibitory concentration (MIC) values as low as 12.5 µg/mL against pathogens such as Klebsiella pneumoniae and Escherichia coli .
  • Antitubercular Activity : Additionally, compounds with similar structures have been evaluated for their activity against Mycobacterium tuberculosis, showing promising results that warrant further investigation .

Case Study 1: Anticancer Efficacy

A study focusing on the anticancer effects of thiazolidinone derivatives revealed that specific structural modifications significantly enhanced cytotoxicity against MCF-7 cells. The study reported that compounds with a para-hydroxy substituent exhibited IC50 values as low as 3.2 µM, indicating a strong potential for development into therapeutic agents .

Case Study 2: Antimicrobial Screening

In another research effort, a series of thiazolidinone derivatives were synthesized and screened for antimicrobial activity. The results indicated that modifications involving phenyl groups led to enhanced activity against various bacterial strains, suggesting a structure-activity relationship that could guide future drug design .

Properties

CAS No.

609795-04-2

Molecular Formula

C29H23ClN2O4S2

Molecular Weight

563.1 g/mol

IUPAC Name

prop-2-enyl (2E)-2-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H23ClN2O4S2/c1-4-14-35-28(34)25-17(2)31-29-32(26(25)18-8-11-22(37-3)12-9-18)27(33)24(38-29)16-21-10-13-23(36-21)19-6-5-7-20(30)15-19/h4-13,15-16,26H,1,14H2,2-3H3/b24-16+

InChI Key

MEFGUTSPIFOZKZ-LFVJCYFKSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)Cl)/SC2=N1)C5=CC=C(C=C5)SC)C(=O)OCC=C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)SC2=N1)C5=CC=C(C=C5)SC)C(=O)OCC=C

Origin of Product

United States

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